molecular formula C8H15N5 B12831432 6-(Aminomethyl)-N-butyl-1,2,4-triazin-3-amine

6-(Aminomethyl)-N-butyl-1,2,4-triazin-3-amine

Cat. No.: B12831432
M. Wt: 181.24 g/mol
InChI Key: BLWRUKKFILZVAC-UHFFFAOYSA-N
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Description

6-(Aminomethyl)-N-butyl-1,2,4-triazin-3-amine is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of an aminomethyl group and a butyl group attached to the triazine ring. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)-N-butyl-1,2,4-triazin-3-amine typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of cyanuric chloride with amines under controlled conditions.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced through a nucleophilic substitution reaction. This can be achieved by reacting the triazine ring with formaldehyde and ammonia.

    Attachment of the Butyl Group: The butyl group can be introduced through alkylation reactions. This can be done by reacting the triazine derivative with butyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:

    Raw Material Preparation: Ensuring the availability of high-purity starting materials such as cyanuric chloride, formaldehyde, ammonia, and butyl halides.

    Reaction Optimization: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)-N-butyl-1,2,4-triazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl or butyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.

    Substitution: Nucleophiles such as halides, amines, and alcohols in the presence of appropriate catalysts or bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing certain functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original aminomethyl or butyl groups.

Scientific Research Applications

6-(Aminomethyl)-N-butyl-1,2,4-triazin-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex triazine derivatives. It can also serve as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)-N-butyl-1,2,4-triazin-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects can be mediated through various pathways, including:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    6-(Aminomethyl)-N-methyl-1,2,4-triazin-3-amine: Similar structure with a methyl group instead of a butyl group.

    6-(Aminomethyl)-N-ethyl-1,2,4-triazin-3-amine: Similar structure with an ethyl group instead of a butyl group.

    6-(Aminomethyl)-N-propyl-1,2,4-triazin-3-amine: Similar structure with a propyl group instead of a butyl group.

Uniqueness

6-(Aminomethyl)-N-butyl-1,2,4-triazin-3-amine is unique due to the presence of the butyl group, which can influence its chemical reactivity, biological activity, and physical properties. The butyl group can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from its methyl, ethyl, and propyl analogs.

Properties

Molecular Formula

C8H15N5

Molecular Weight

181.24 g/mol

IUPAC Name

6-(aminomethyl)-N-butyl-1,2,4-triazin-3-amine

InChI

InChI=1S/C8H15N5/c1-2-3-4-10-8-11-6-7(5-9)12-13-8/h6H,2-5,9H2,1H3,(H,10,11,13)

InChI Key

BLWRUKKFILZVAC-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NC=C(N=N1)CN

Origin of Product

United States

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